Ethyl 3-(methylamino)butanoate
CAS No.: 68384-70-3
Cat. No.: VC5866038
Molecular Formula: C7H15NO2
Molecular Weight: 145.202
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68384-70-3 |
|---|---|
| Molecular Formula | C7H15NO2 |
| Molecular Weight | 145.202 |
| IUPAC Name | ethyl 3-(methylamino)butanoate |
| Standard InChI | InChI=1S/C7H15NO2/c1-4-10-7(9)5-6(2)8-3/h6,8H,4-5H2,1-3H3 |
| Standard InChI Key | BCDWUXYUMDIPLB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(C)NC |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
Ethyl 3-(methylamino)butanoate is characterized by the following key properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 145.199 g/mol |
| Boiling Point | 264.33 °C |
| Exact Mass | 145.110 g/mol |
| Polar Surface Area (PSA) | 38.33 Ų |
| LogP (Octanol-Water) | 0.938 |
| HS Code | 2922499990 |
The compound’s SMILES representation is CCOC(=O)CC(NC)C, reflecting its ethyl ester group and methylamino substitution . The presence of both amino and ester functionalities enables diverse reactivity, including participation in condensation and nucleophilic substitution reactions.
Synonyms and Regulatory Information
Ethyl 3-(methylamino)butanoate is documented under multiple synonyms, including:
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Ethyl 3-(N-methyl-amino)butanoate
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DL-3-methylamino-butyric acid ethyl ester
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Ethyl 3-imidazolylpropanoate
Regulatory classifications under HS Code 2922499990 categorize it as "other amino-acids, their esters, and salts," subject to a 6.5% MFN tariff and 17% VAT in certain jurisdictions .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of ethyl 3-(methylamino)butanoate typically involves esterification or transesterification reactions. A plausible route includes the reaction of 3-(methylamino)butanoic acid with ethanol under acidic catalysis:
Industrial-scale production may employ continuous-flow reactors to optimize yield and purity, though specific protocols remain proprietary .
Derivatives and Related Compounds
A closely related derivative, ethyl 3-methyl-3-(methylamino)butanoate hydrochloride (CID 19088476), has been documented with the molecular formula . This hydrochloride salt exhibits distinct physicochemical properties, including a predicted collision cross-section (CCS) of 136.7 Ų for the adduct . While structurally similar, the addition of a methyl group and hydrochloride moiety alters its solubility and reactivity compared to the parent compound.
Physicochemical Properties and Reactivity
Thermal Stability and Volatility
With a boiling point of 264.33 °C, ethyl 3-(methylamino)butanoate demonstrates moderate volatility, suitable for distillation-based purification . Its logP value of 0.938 suggests balanced lipophilicity, enabling solubility in both polar and nonpolar solvents.
Reactive Pathways
The compound’s reactivity is governed by its functional groups:
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Ester Group: Susceptible to hydrolysis under acidic or basic conditions, yielding 3-(methylamino)butanoic acid.
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Methylamino Group: Participates in alkylation or acylation reactions, enabling derivatization for pharmaceutical applications.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Ethyl 3-(methylamino)butanoate serves as a precursor in synthesizing bioactive molecules. Its amino and ester groups are amenable to further functionalization, making it valuable for producing:
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Peptidomimetics: Structural analogs mimicking peptide backbones.
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Small-Molecule Inhibitors: Targeting enzymatic activity in therapeutic contexts.
Agrochemical Development
The compound’s lipophilicity and stability underpin its use in agrochemical formulations, particularly as a carrier for systemic pesticides.
Limitations and Research Gaps
Despite its potential, peer-reviewed studies on this compound are scarce. No literature data are available for its hydrochloride derivative , highlighting a need for further experimental characterization.
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